N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
Description
N-(1-(6-Methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with a 6-methoxybenzo[d]thiazole moiety at position 1 and an acetamide group at position 3. The methyl group at position 3 of the pyrazole ring enhances steric stability, while the benzo[d]thiazole component may contribute to biological activity, such as enzyme inhibition or receptor binding.
Properties
IUPAC Name |
N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-8-6-13(15-9(2)19)18(17-8)14-16-11-5-4-10(20-3)7-12(11)21-14/h4-7H,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBJWKXDFWSGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C)C2=NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide, has been found to have significant activity against several targets. The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Mode of Action
The compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. Therefore, the compound’s mode of action is primarily anti-inflammatory.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, leading to reduced inflammation and pain.
Biological Activity
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a novel synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Benzo[d]thiazole moiety : This component is known for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyrazole ring : Pyrazole derivatives have been reported to exhibit various pharmacological effects, including anti-inflammatory and antioxidant activities.
- Acetamide group : This functional group is often associated with enhanced solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been suggested that similar compounds can inhibit acetylcholinesterase (AChE), which plays a critical role in neurotransmission.
- Cell Cycle Regulation : Preliminary studies indicate that this compound could induce cell cycle arrest in cancer cells, potentially through the inhibition of tubulin polymerization, similar to other pyrazole derivatives .
- Antioxidant Activity : The methoxy group on the benzo[d]thiazole ring may contribute to the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
Anticancer Activity
Research has shown that compounds with similar structural motifs possess significant anticancer properties. For example, certain pyrazole derivatives have demonstrated antiproliferative effects against various human cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | HeLa Cells | Tubulin Inhibition | |
| Compound B | MCF-7 Cells | Apoptosis Induction |
Antimicrobial Activity
The benzo[d]thiazole moiety is well-documented for its antimicrobial properties. Compounds containing this structure have shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group may enhance this activity by increasing lipophilicity, allowing better membrane penetration .
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition (MIC = 2 μg/ml) | |
| Escherichia coli | Moderate Activity |
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .
- Structure-Activity Relationship (SAR) : Investigations into related compounds have revealed that modifications in the methoxy group position can significantly affect biological activity. For instance, compounds with methoxy substitutions at different positions on the benzo[d]thiazole ring exhibited varying degrees of enzyme inhibition and cytotoxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Benzo[d]thiazole vs. Pyrimidinone
- Compound 36 (): Replaces the benzo[d]thiazole with a 6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl group. The acetamide side chain is substituted with a 2-(m-tolyl) group. This compound was optimized for selective inhibition of Ca²⁺/calmodulin-stimulated adenylyl cyclase, suggesting that core heterocycles critically influence target selectivity .
Benzimidazole-Thiazole-Triazole Hybrids ()
- Examples: Compounds 9a–9e feature benzimidazole linked to thiazole-triazole-acetamide structures. Comparison: The benzo[d]thiazole in the target compound is replaced with benzimidazole, which has two nitrogen atoms in its fused ring system. The triazole linker in 9a–9e may enhance metabolic stability compared to the direct acetamide linkage in the target compound.
Substituent Effects on Pyrazole and Acetamide
Methyl Group Positioning ()
- N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) : Lacks the benzo[d]thiazole moiety but shares the 3-methylpyrazole-acetamide framework.
- N-Methylated Derivative (14) : Methylation of the acetamide nitrogen reduces hydrogen-bonding capacity, as seen in the absence of an NH IR peak. This modification could decrease solubility but increase lipophilicity .
Aryl-Substituted Acetamides ()
- Examples : Compounds 5f–5i feature 2-methoxyphenyl-pyrazole cores with acetamide-linked isoxazole, imidazole, or nicotinamide groups.
- Key Trends :
- Melting Points : Range from 156°C (5g) to 174°C (5f), influenced by aromatic stacking. The target compound’s larger benzo[d]thiazole group may increase melting point further.
- Spectral Data : The acetamide carbonyl in 5f appears at ~1,670 cm⁻¹ in IR, consistent with typical acetamide vibrations. NMR shifts for pyrazole protons (e.g., 5.95 ppm in 13 vs. 5.27–6.04 ppm in others) reflect electronic effects of substituents .
Reactivity and Functionalization ()
- Example: 2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide undergoes cyclization to form thiazoles and thiadiazoles. Comparison: The target compound’s benzo[d]thiazole group may confer similar reactivity for heterocycle diversification, though its methoxy substituent could alter electronic profiles .
Data Tables
Table 1. Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
